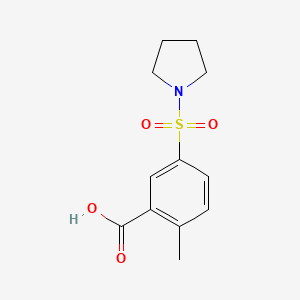

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Description

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCBPPBNKIVVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methylbenzoic acid.

Sulfonylation: The 2-methylbenzoic acid undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide group.

Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Commercial Status : Discontinued by CymitQuimica (all package sizes) , though available from Aladdin (Shanghai) as of 2022 .

Comparison with Structurally Similar Compounds

Structural Analogues

Three benzoic acid derivatives with shared structural motifs were identified (Table 1):

Key Structural Differences :

- Substituent Effects: The methyl group (electron-donating) vs.

- Molecular Weight : Halogenated analogues exhibit higher molecular weights due to chlorine (+28.4 g/mol) and bromine (+64.89 g/mol) substitution.

Commercial and Research Relevance

- Availability : The discontinuation of the methyl-substituted compound contrasts with the availability of halogenated analogues, suggesting niche applications or superior performance of the latter in specific contexts.

- Research Gaps: No comparative studies on biological activity or toxicity among these analogues. Limited data on synthetic yields, purity, or scalability.

Biological Activity

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS No. 353467-90-0) is an organic compound with significant biological activity, particularly noted for its anti-inflammatory and antimicrobial properties. This article explores its biological mechanisms, relevant case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position of the benzoic acid framework. This specific arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The pyrrolidine moiety may enhance binding to specific receptors or enzymes, influencing biochemical pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential in treating infections.

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid often exhibit anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. For instance, studies on related pyrrole derivatives indicated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrrole derivatives. The results indicated that compounds with similar structures to this compound had significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| This compound | TBD | 2 |

| Pyrrole derivative A | 3.125 | |

| Pyrrole derivative B | 6.25 |

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that compounds similar to this compound could inhibit the production of inflammatory mediators in macrophages, suggesting a pathway for developing anti-inflammatory drugs .

Future Directions in Research

Ongoing research aims to further elucidate the specific pathways through which this compound exerts its biological effects. Potential areas include:

- Drug Development : Investigating its utility as a lead compound for new anti-inflammatory and antimicrobial agents.

- Mechanistic Studies : Detailed studies on its interaction with cellular targets to understand its full therapeutic potential.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid, and what reaction conditions are critical for optimizing yield?

Answer: A common approach involves introducing the pyrrolidine-sulfonyl moiety to a substituted benzoic acid precursor. For example:

- Sulfonation Step : Reacting 2-methyl-5-aminobenzoic acid with pyrrolidine sulfonyl chloride under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (e.g., 150°C for 20 hours) .

- Purification : Extraction with ethyl acetate, washing with ammonium chloride solution, and solvent removal under reduced pressure. Yield optimization requires strict control of stoichiometry, reaction time, and temperature. TLC is recommended to monitor reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.6 ppm, pyrrolidine protons at δ 1.9–3.3 ppm) .

- Elemental Analysis : Verify nitrogen and sulfur content (e.g., calculated N: ~7.99%) .

- HPLC/MS : For purity assessment and molecular weight confirmation (e.g., using C18 columns with acetonitrile/water gradients) .

Q. How can researchers ensure the compound’s purity for biological assays?

Answer:

- Recrystallization : Use solvents like ethanol/water mixtures to remove impurities.

- Chromatographic Methods : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .

- Residual Solvent Analysis : Follow pharmacopeial guidelines (e.g., EP/ICH standards) using GC-MS .

Advanced Research Questions

Q. How do the pyrrolidine-sulfonyl and methyl substituents influence the compound’s physicochemical properties and bioactivity?

Answer:

- Lipophilicity : The pyrrolidine-sulfonyl group increases solubility in polar solvents, while the methyl group enhances membrane permeability. Comparative studies with analogs (e.g., 2-chloro-5-sulfonyl derivatives) show altered logP values impacting cellular uptake .

- Bioactivity : Sulfonyl groups may enhance binding to sulfotransferase enzymes or modulate receptor interactions. Structural analogs with trifluoromethyl groups (e.g., 2-methyl-5-(trifluoromethoxy)benzoic acid) exhibit distinct pharmacokinetic profiles .

Q. What strategies are recommended for quantifying this compound in complex biological matrices?

Answer:

- LC-MS/MS : Use deuterated internal standards (e.g., d₃-methyl analogs) to correct for matrix effects.

- Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) .

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).

- Metabolite Interference : Test for sulfonate ester hydrolysis products using stability studies (pH 7.4 buffer, 37°C) .

- Dose-Response Reproducibility : Compare results across multiple labs with blinded replicates. Discrepancies may arise from impurity batches (e.g., residual DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.